16,18-Dimethyl-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene
Description
16,18-Dimethyl-3,12-dithiabicyclo[1231]octadeca-1(18),14,16-triene is a complex organic compound characterized by its unique bicyclic structure containing sulfur atoms
Properties
CAS No. |
62223-81-8 |
|---|---|
Molecular Formula |
C18H28S2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
16,18-dimethyl-3,12-dithiabicyclo[12.3.1]octadeca-1(17),14(18),15-triene |
InChI |
InChI=1S/C18H28S2/c1-15-11-17-13-19-9-7-5-3-4-6-8-10-20-14-18(12-15)16(17)2/h11-12H,3-10,13-14H2,1-2H3 |
InChI Key |
UGKDCKYJSCFZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)CSCCCCCCCCSC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,18-Dimethyl-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene typically involves multi-step organic reactions. The starting materials often include simple organic molecules that undergo a series of transformations, such as cyclization and sulfur incorporation, to form the desired bicyclic structure. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
16,18-Dimethyl-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene can undergo several types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler sulfur-containing molecules.
Substitution: Various substituents can be introduced into the bicyclic structure through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bicyclic structure.
Scientific Research Applications
16,18-Dimethyl-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 16,18-Dimethyl-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The compound’s unique structure allows it to engage in various interactions, making it a versatile tool for scientific research.
Comparison with Similar Compounds
Similar Compounds
3,12-Dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene: A similar compound with a slightly different structure.
2,13-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene: Another bicyclic compound with nitrogen atoms instead of sulfur.
Uniqueness
16,18-Dimethyl-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
